molecular formula C7H6O7S B15288755 4-Hydroxy-3-(sulfooxy)benzoic acid CAS No. 76496-11-2

4-Hydroxy-3-(sulfooxy)benzoic acid

Cat. No.: B15288755
CAS No.: 76496-11-2
M. Wt: 234.19 g/mol
InChI Key: GSFKEOSQCKWCLH-UHFFFAOYSA-N
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Description

4-Hydroxy-3-(sulfooxy)benzoic acid is a chemical compound with the molecular formula C7H6O7S. It is also known as protocatechuic acid 3-O-sulfate. This compound is a derivative of benzoic acid, featuring both hydroxyl and sulfooxy functional groups. It is commonly found in various plants and has been studied for its potential biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-(sulfooxy)benzoic acid typically involves the sulfonation of protocatechuic acid. This can be achieved through the reaction of protocatechuic acid with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-(sulfooxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy-3-(sulfooxy)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-(sulfooxy)benzoic acid involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. In biological systems, it may modulate enzyme activities and influence signal transduction pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-3-(sulfooxy)benzoic acid is unique due to its sulfooxy group, which enhances its solubility in water and alters its reactivity compared to other benzoic acid derivatives. This makes it particularly useful in applications requiring high solubility and specific reactivity .

Properties

CAS No.

76496-11-2

Molecular Formula

C7H6O7S

Molecular Weight

234.19 g/mol

IUPAC Name

4-hydroxy-3-sulfooxybenzoic acid

InChI

InChI=1S/C7H6O7S/c8-5-2-1-4(7(9)10)3-6(5)14-15(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13)

InChI Key

GSFKEOSQCKWCLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OS(=O)(=O)O)O

Origin of Product

United States

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